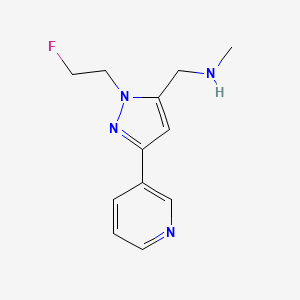
1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Vue d'ensemble
Description
1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C12H15FN4 and its molecular weight is 234.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, a compound featuring a pyrazole ring and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15FN4 |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 2098064-95-8 |
The structure includes a fluoroethyl group, which is hypothesized to enhance lipophilicity and biological interactions compared to similar compounds lacking this feature .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluoroethyl group may influence binding affinity and specificity, enhancing the compound's pharmacological profile .
Biological Activities
Research indicates that compounds within the pyrazole family exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific substituents can enhance their antimicrobial properties .
- Anti-inflammatory Effects : Similar compounds have been recognized for their anti-inflammatory potential, often utilized in treating conditions like arthritis and other inflammatory diseases .
- Antifungal Activity : Some pyrazole derivatives have demonstrated antifungal properties against pathogens like Aspergillus niger and Candida albicans, indicating their potential in treating fungal infections .
Case Studies
Several studies have investigated the biological activity of related pyrazole compounds:
- Antimicrobial Study : A study evaluated various pyrazole derivatives for their antibacterial activity. Compounds were tested against standard strains, revealing that modifications in the structure significantly affected their potency. For instance, derivatives with aliphatic amide linkages showed enhanced activity against E. coli and S. aureus .
- Anti-tubercular Activity : Research involving pyrazole derivatives demonstrated promising results against Mycobacterium tuberculosis. Compounds were tested at low concentrations, showing significant inhibition compared to standard drugs like rifampicin .
- Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to target enzymes such as alpha-amylase. These studies corroborated experimental findings, indicating that specific structural features contribute to enhanced biological activity .
Comparative Analysis
Comparative studies with other substituted pyrazoles highlight the unique properties imparted by the fluoroethyl group:
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Fluoroethyl-substituted Pyrazoles | Enhanced lipophilicity | Better interaction with biological targets |
| Chloro or Bromo-substituted Pyrazoles | Moderate activity | Less effective than fluoroethyl variants |
| Hydroxyethyl-substituted Pyrazoles | Variable activity | Dependent on additional functional groups |
Propriétés
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-11-7-12(16-17(11)6-4-13)10-3-2-5-15-8-10/h2-3,5,7-8,14H,4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOEUKEJHXXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















